2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Starting Materials: 2-chloro-4-nitrobenzoic acid, furan-2-carbaldehyde, indoline, and ethylamine.
Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.
Step 2: Condensation of 2-chloro-4-nitrobenzoyl chloride with ethylamine to form 2-chloro-N-ethyl-4-nitrobenzamide.
Step 3: Reaction of 2-chloro-N-ethyl-4-nitrobenzamide with furan-2-carbaldehyde in the presence of a base to form the intermediate 2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide.
Step 4: Cyclization of the intermediate with indoline to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-aminobenzamide.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, the nitro group could participate in redox reactions, while the indoline moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide: Lacks the indoline moiety.
2-chloro-N-(2-(indolin-1-yl)ethyl)-4-nitrobenzamide: Lacks the furan ring.
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the nitro group.
Uniqueness
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of both the furan and indoline moieties, as well as the nitro group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWGKWHGKHGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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